2,3,4,5,6-pentamethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative characterized by a fully substituted pentamethyl benzene ring and a complex ethyl-linked side chain containing 1-methyl-1H-pyrrol-2-yl and pyrrolidin-1-yl groups. The sulfonamide group (-SO₂NH-) is a critical pharmacophore, often associated with biological activity in medicinal chemistry, particularly in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2S/c1-15-16(2)18(4)22(19(5)17(15)3)28(26,27)23-14-21(25-12-7-8-13-25)20-10-9-11-24(20)6/h9-11,21,23H,7-8,12-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJYCOQJWNETRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C2=CC=CN2C)N3CCCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3,4,5,6-pentamethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pentamethyl Group : Contributes to hydrophobicity and potential interactions with lipid membranes.
- Pyrrole and Pyrrolidine Moieties : These nitrogen-containing rings are known for their biological activity and can influence receptor binding.
- Benzenesulfonamide : This functional group is commonly associated with antibacterial properties.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Cytotoxic Effects : Potential to induce apoptosis in cancer cells.
- Neuropharmacological Effects : Interaction with neurotransmitter systems due to the presence of pyrrole derivatives.
Antimicrobial Properties
Several studies have demonstrated the antimicrobial potential of compounds with similar structures. For instance:
- A study on pyrrolidine derivatives indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, a mechanism shared by many antibiotics.
Cytotoxicity Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings suggest:
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways has been observed in related compounds .
- Case Study : A derivative with a similar structure demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxicity .
Neuropharmacological Activity
The presence of pyrrole and pyrrolidine rings suggests potential interactions with neurotransmitter receptors:
- NMDA Receptor Modulation : Compounds containing similar moieties have shown partial agonistic effects on NMDA receptors, which are crucial for synaptic plasticity and memory function .
- Dopaminergic Activity : Some derivatives have exhibited dopaminergic activity, which could be beneficial in treating neurodegenerative diseases.
Data Table: Biological Activities Summary
Chemical Reactions Analysis
Sulfonamide Formation
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Reaction : Nucleophilic substitution of a sulfonyl chloride with a secondary amine.
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Conditions :
Ethyl Linker Functionalization
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Intermediate : 2-(Pyrrolidin-1-yl)ethylamine derivatives are synthesized via reductive amination or alkylation:
Key Reaction Data
Stability and Reactivity
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Hydrolytic Stability : Stable in aqueous-organic solutions (pH 4–9) but undergoes sulfonamide cleavage under strong acidic (HCl, >2M) or basic (NaOH, >1M) conditions .
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Thermal Stability : Decomposition observed >250°C (DSC/TGA data from analogous sulfonamides) .
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Oxidation : Resistant to H₂O₂ and O₂ at RT; pyrrolidine ring oxidizes to lactam under strong oxidizing agents (e.g., KMnO₄) .
Pyrrolidine Modifications
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Quaternization : Reacts with methyl iodide in acetonitrile to form N-methylpyrrolidinium derivatives (confirmed by ESI-MS) .
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Complexation : Forms stable Cu²⁺ complexes via the sulfonamide and pyrrolidine nitrogen atoms (UV-Vis λₐᵦₛ = 430 nm) .
Electrophilic Substitution on Pyrrole
Catalytic and Biological Reactivity
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Sulfonamides are a well-studied class of compounds due to their versatility in drug design. Below is a comparative analysis with two analogs from patent literature (), highlighting structural, physicochemical, and functional differences.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity : The target compound’s pentamethyl benzene ring introduces significant steric hindrance, which may enhance binding specificity compared to simpler analogs like the N-isopropyl derivative .
Side Chain Diversity: The pyrrolidine and pyrrole groups contrast with the pyrazolo-pyrimidine and chromene moieties in the patent examples, suggesting divergent biological targets. Chromene-containing analogs exhibit pronounced anticancer activity, while the target compound’s heterocyclic side chain may favor central nervous system (CNS) penetration.
Thermal Stability : The patent compound with a melting point of 252–255°C demonstrates high crystallinity, likely due to hydrogen bonding via the methanesulfonamide group. The target compound’s melting point remains uncharacterized but is expected to be lower due to reduced polarity.
Methodological Considerations in Structural Analysis
Crystallographic tools like SHELX (for structure refinement) and ORTEP-III (for graphical representation) are critical in resolving complex sulfonamide derivatives . For example:
- SHELXL refines small-molecule structures by optimizing bond lengths and angles, essential for confirming the pentamethyl configuration in the target compound .
- ORTEP-3 visualizes thermal ellipsoids, aiding in identifying conformational flexibility in the ethyl-pyrrolidine side chain .
Research Implications and Gaps
- However, this remains untested.
- Data Limitations : Direct biological or crystallographic data for the target compound are absent in open literature, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
